1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine
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Overview
Description
1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine is a versatile chemical compound with a unique molecular structure. It is widely utilized in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its multifunctional properties, which make it valuable for various applications.
Mechanism of Action
Target of Action
It is known that similar compounds have been used as histone deacetylase (hdac) inhibitors .
Mode of Action
It is known that hdac inhibitors work by blocking the action of hdac, leading to an accumulation of acetylated histones, which can affect gene expression .
Biochemical Pathways
Hdac inhibitors are known to affect gene expression, which can have downstream effects on various cellular processes .
Result of Action
Hdac inhibitors are known to have anti-cancer activity, and 1-benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine has been studied for its potential anti-metastatic effects in breast cancer .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine typically involves the reaction of 1-benzhydryl piperazine with appropriate reagents to introduce the isoxazole and chlorophenyl groups. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, amines, or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological or chemical activities
Scientific Research Applications
1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine is extensively used in scientific research due to its unique properties. Its applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It is employed in biological studies to investigate its interactions with various biomolecules and cellular targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, particularly in the treatment of cardiovascular diseases, infections, and other medical conditions.
Industry: It is utilized in the development of new materials, catalysts, and other industrial products.
Comparison with Similar Compounds
1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-Chlorobenzhydryl)piperazine: This compound has a similar structure but lacks the isoxazole group, resulting in different chemical and biological properties.
1-Benzhydryl-4-(2-chlorophenyl)piperazine: This compound has a different substitution pattern, leading to variations in its reactivity and applications.
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Properties
IUPAC Name |
3-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(2-chlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O/c28-25-14-8-7-13-24(25)26-19-23(29-32-26)20-30-15-17-31(18-16-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIXLSQKORVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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